Cas no 18016-19-8 (2-Butenedioic acid(2Z)-, sodium salt (1:?))

2-Butenedioic acid(2Z)-, sodium salt (1:?) structure
18016-19-8 structure
Product Name:2-Butenedioic acid(2Z)-, sodium salt (1:?)
CAS No:18016-19-8
MF:C4H3NaO4
MW:138.053992509842
CID:141526
PubChem ID:6076814
Update Time:2025-04-19

2-Butenedioic acid(2Z)-, sodium salt (1:?) Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedioic acid(2Z)-, sodium salt (1:?)
    • sodium (2E)-3-carboxyprop-2-enoate
    • sodium (2Z)-3-carboxyprop-2-enoate
    • Sodiummaleatehydrate
    • maleic acid, sodium salt
    • maleinian sodu
    • sodium maleate
    • (2Z)-2-Butenedioic acid sodium salt
    • (Z)-2-Butenedioic acid
    • sodium,(1:x) salt
    • 2-Butenedioic acid (E)-, sodium salt
    • Monosodium fumarate (JAN)
    • E365
    • 5873-57-4
    • MONOSODIUM FUMARATE [JAN]
    • AS-59476
    • sodium;(E)-4-hydroxy-4-oxobut-2-enoate
    • Sodium 3-carboxy-2-propenoate, AldrichCPR
    • D09832
    • MFCD00039097
    • E-365
    • CS-0453897
    • 2-BUTENEDIOIC ACID (2E)-, SODIUM SALT (1:1)
    • sodium hydrofumarate
    • 2-Butenedioic acid (2Z)-, sodium salt (1:?)
    • Monosodium fumarate
    • SCHEMBL106606
    • 2-Butenedioic acid (2Z)-, sodium salt
    • 2-Butenedioic acid, sodium salt, (2E)- (1:1)
    • EINECS 227-535-4
    • EINECS 241-923-0
    • F11949924I
    • SODIUM FUMARATE [FCC]
    • Fumaric Acid Monosodium Salt
    • Sodium (E)-3-carboxyacrylate
    • Maleinian sodu [Polish]
    • 7704-73-6
    • 2-Butenedioic acid (Z)-, sodium salt
    • SodiumHydrogenFumarate
    • Fumaric acid, sodium salt
    • F87492
    • SODIUM FUMARATE [INCI]
    • DTXSID70873768
    • VRVKOZSIJXBAJG-TYYBGVCCSA-M
    • F0071
    • mafusol
    • 2-Butenedioic acid(2Z)-, sodium salt (1:1)
    • CHEBI:115087
    • Sodium hydrogen fumarate
    • CCRIS 7315
    • UNII-F11949924I
    • 18016-19-8
    • NS00078688
    • Q27196930
    • AKOS025295498
    • (Z)-2-Butenedioic acid/sodium,(1:x) salt
    • Inchi: 1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+;
    • InChI Key: VRVKOZSIJXBAJG-TYYBGVCCSA-M
    • SMILES: [Na+].[O-]C(/C=C/C(=O)O)=O

Computed Properties

  • Exact Mass: 137.993
  • Monoisotopic Mass: 137.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.4A^2

Experimental Properties

  • Density: 1.499
  • Melting Point: 138-139 DEG C CRYSTALS FROM WATER; 130-131 DEG C CRYSTALS FROM ALC & BENZENE
  • Boiling Point: 355.5°C at 760 mmHg
  • Flash Point: 183°C
  • PSA: 77.43000
  • LogP: -1.62290
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd